

# Application Notes and Protocols: ATC0175

## Dosage and Administration in Mice

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### Compound of Interest

Compound Name: ATC0175

Cat. No.: B1665810

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These application notes provide a comprehensive guide to the dosage and administration of **ATC0175** in mouse models for preclinical research, particularly in the fields of anxiety and depression. The protocols outlined below are based on established methodologies and publicly available data.

## Compound Information: ATC0175

**ATC0175** is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is orally active and has demonstrated anxiolytic and antidepressant-like effects in rodent models. Its mechanism of action is centered on the blockade of MCHR1 signaling.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of **ATC0175** in mice.

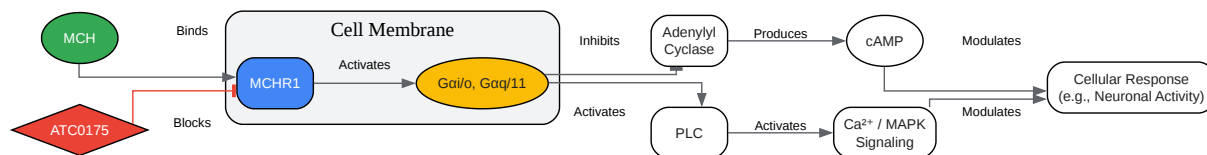
Table 1: In Vivo Efficacy of **ATC0175** in Mice

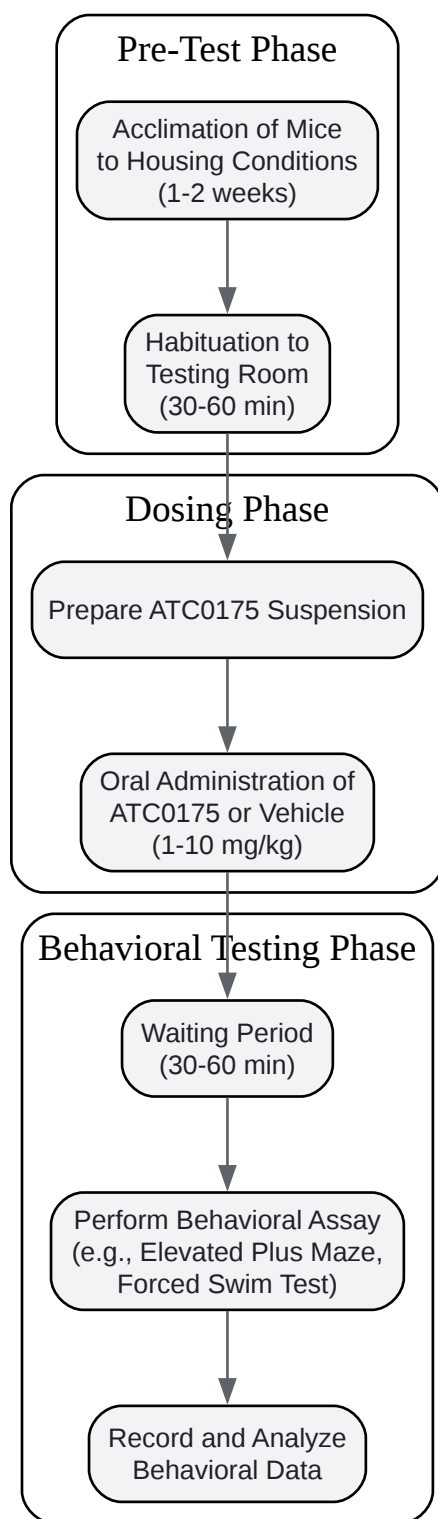
Parameter	Value	Species	Assay	Efficacy
Dosage Range	1 - 10 mg/kg	Mouse	Stress-Induced Hyperthermia	Significant reversal of hyperthermia
Administration Route	Oral (p.o.)	Mouse	Stress-Induced Hyperthermia	Orally active

Data derived from studies on the anxiolytic and antidepressant-like profile of **ATC0175**.

## Signaling Pathway

**ATC0175** acts as an antagonist at the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 typically initiates a signaling cascade through multiple G proteins, including G $\alpha$ i, G $\alpha$ o, and G $\alpha$ q/11. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of the phospholipase C (PLC) pathway, which mobilizes intracellular calcium and activates the mitogen-activated protein kinase (MAPK) cascade. By blocking this receptor, **ATC0175** is presumed to inhibit these downstream signaling events.





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